lithium;5-methylcyclopenta-1,3-diene
Overview
Description
Lithium;5-methylcyclopenta-1,3-diene is an organolithium compound that features a lithium atom bonded to a 5-methylcyclopenta-1,3-diene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;5-methylcyclopenta-1,3-diene typically involves the lithiation of 5-methylcyclopenta-1,3-diene. This can be achieved by reacting 5-methylcyclopenta-1,3-diene with an organolithium reagent such as n-butyllithium in a suitable solvent like tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar lithiation processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Lithium;5-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienyl derivatives.
Reduction: Reduction reactions can yield different organolithium species.
Substitution: The lithium atom can be substituted with other metal atoms or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentadienyl ketones, while substitution reactions can produce a variety of organometallic compounds.
Scientific Research Applications
Lithium;5-methylcyclopenta-1,3-diene has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of complex organic molecules and organometallic compounds.
Catalysis: The compound is used in catalytic processes, particularly in polymerization reactions and cross-coupling reactions.
Materials Science: It is explored for its potential in the development of new materials with unique electronic and magnetic properties.
Mechanism of Action
The mechanism by which lithium;5-methylcyclopenta-1,3-diene exerts its effects involves the interaction of the lithium atom with the π-electrons of the 5-methylcyclopenta-1,3-diene ligand. This interaction stabilizes the compound and facilitates various chemical transformations. The molecular targets and pathways involved include the formation of stable organolithium intermediates that can undergo further reactions to yield desired products .
Comparison with Similar Compounds
Similar Compounds
5-methylcyclopenta-1,3-diene: This compound is similar but lacks the lithium atom, resulting in different reactivity and applications.
Cyclopentadiene: Another related compound, cyclopentadiene, has a similar structure but without the methyl group, leading to distinct chemical properties.
Uniqueness
Lithium;5-methylcyclopenta-1,3-diene is unique due to the presence of both the lithium atom and the 5-methylcyclopenta-1,3-diene ligand. This combination imparts specific reactivity and stability, making it valuable for specialized applications in organic synthesis and materials science .
Properties
IUPAC Name |
lithium;5-methylcyclopenta-1,3-diene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7.Li/c1-6-4-2-3-5-6;/h2-5H,1H3;/q-1;+1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPCHKRNAYPIRSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Li | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80507724 | |
Record name | Lithium 1-methylcyclopenta-2,4-dien-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54061-45-9 | |
Record name | Lithium 1-methylcyclopenta-2,4-dien-1-ide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80507724 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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